

Enaminomycin C structure elucidation and spectroscopy

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Compound of Interest

Compound Name: *Enaminomycin C*

Cat. No.: B15566479

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An In-depth Technical Guide to the Structure Elucidation and Spectroscopy of **Enaminomycin C**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin C is a naturally occurring antibiotic of the epoxyquinone class, isolated from *Streptomyces baarnensis*. Its unique bicyclic structure and potential biological activity make it a subject of interest for natural product chemists and drug development professionals. This technical guide provides a comprehensive overview of the structural elucidation of **enaminomycin C**, including its spectroscopic characterization. Due to the limited public availability of the original experimental data, this guide presents a combination of established structural information and predicted spectroscopic values based on its known structure. Additionally, it outlines generalized experimental protocols for its isolation and characterization and proposes a plausible biosynthetic pathway.

Chemical Structure and Properties

The structure of **enaminomycin C** was determined to be 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][2]hept-3-ene-3-carboxylic acid[2]. It possesses a molecular formula of C₇H₇NO₅.

Table 1: Physicochemical Properties of **Enaminomycin C**

Property	Value
Molecular Formula	C ₇ H ₇ NO ₅
Monoisotopic Mass	185.0324 Da
Appearance	Colorless needles

Spectroscopic Data for Structure Elucidation

The definitive structure of **enaminomycin C** was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the raw experimental data from the original 1978 publication is not widely accessible, the following tables summarize the expected and predicted spectroscopic features based on the elucidated structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for **Enaminomycin C**

Proton	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Predicted Coupling Constant (J) Hz
H-1	3.8 - 4.2	d	3 - 5
H-5	4.7 - 5.1	d	3 - 5
H-6	3.2 - 3.6	m	-
NH ₂	7.5 - 8.5	br s	-
OH	5.0 - 6.0	br s	-
COOH	11.0 - 13.0	br s	-

Predicted data is based on standard chemical shift values for similar structural motifs.

Table 3: Predicted ^{13}C NMR Spectroscopic Data for **Enaminomycin C**

Carbon	Predicted Chemical Shift (δ) ppm
C-1	55 - 65
C-2 (C=O)	175 - 185
C-3 (=C-N)	105 - 115
C-4 (=C-COOH)	155 - 165
C-5 (C-OH)	75 - 85
C-6	45 - 55
C-7 (COOH)	168 - 178

Predicted data is based on standard chemical shift values for similar structural motifs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data for **Enaminomycin C**

Adduct	Calculated m/z
[M+H] ⁺	186.0397
[M+Na] ⁺	208.0216
[M-H] ⁻	184.0251
[M+NH ₄] ⁺	203.0662
[M+K] ⁺	223.9956

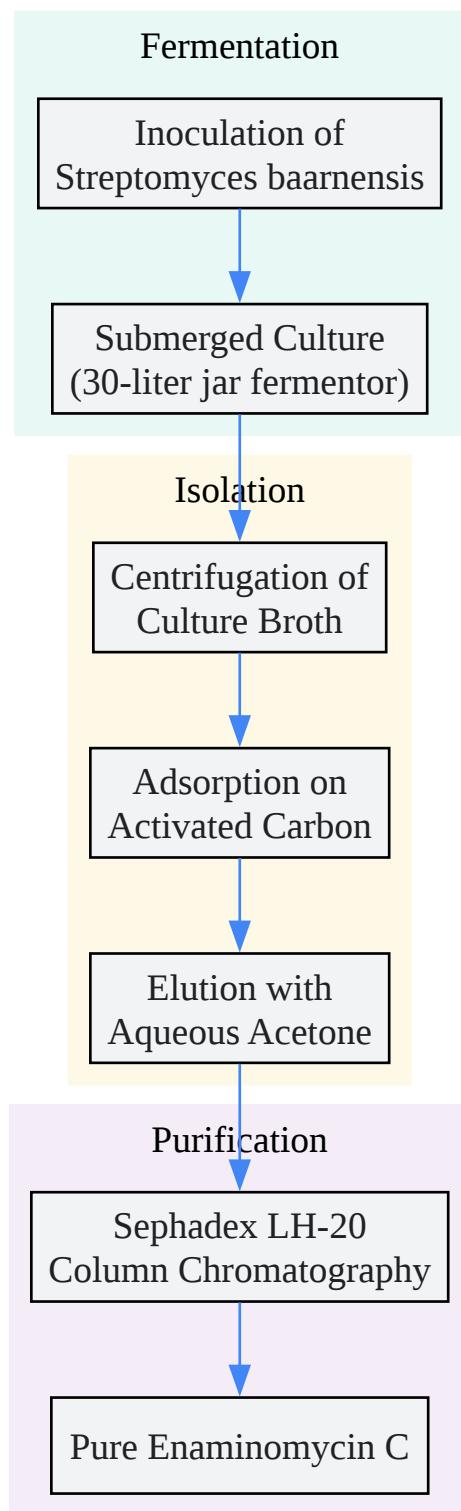
Data sourced from PubChem and is predicted.
[3]

Experimental Protocols

The following sections describe generalized experimental protocols that are typically employed for the isolation and structure elucidation of natural products like **enaminomycin C**.

Fermentation and Isolation

The production of **enaminomycin C** involves the fermentation of *Streptomyces baarnensis*. The subsequent isolation and purification of the compound is a multi-step process.

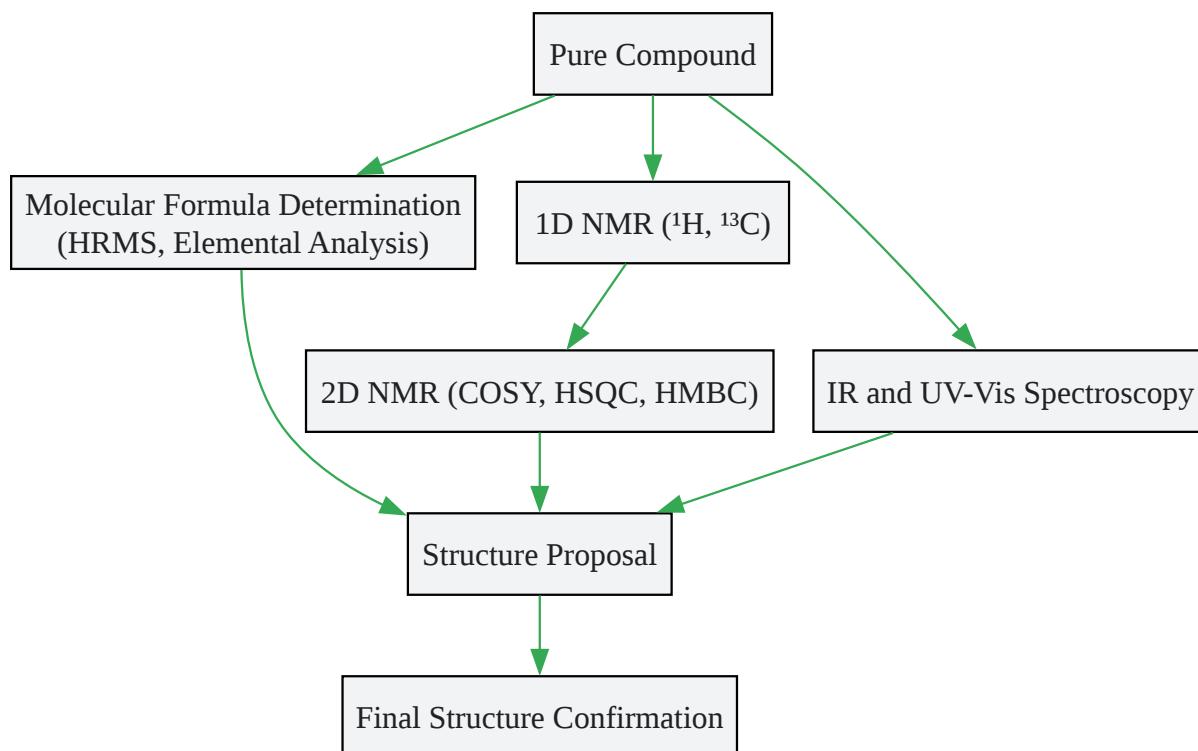


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Caption: Generalized workflow for the fermentation, isolation, and purification of **enaminomycin C**.

Structure Elucidation Workflow

The determination of the chemical structure of an unknown natural product is a systematic process involving various spectroscopic and analytical techniques.

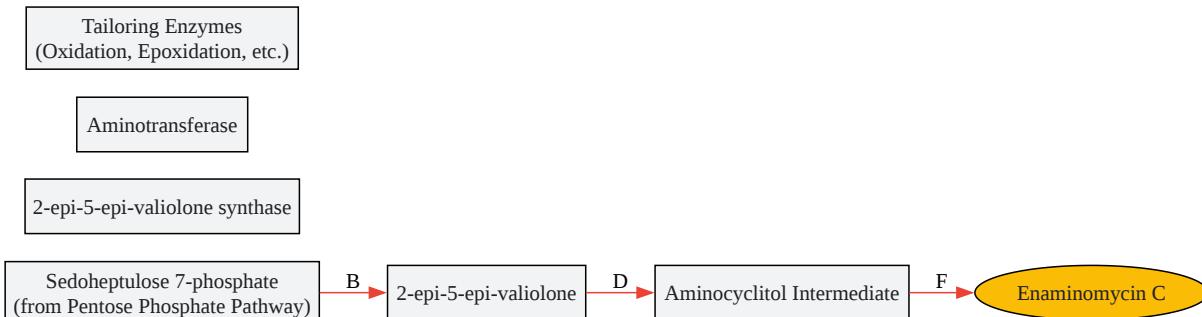


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Caption: Logical workflow for the structure elucidation of a novel natural product.

Proposed Biosynthetic Pathway

Enaminomycin C belongs to the C7N aminocyclitol class of natural products. While its specific biosynthetic pathway has not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of other aminocyclitols, which often originate from primary metabolism. The key step is the formation of the aminocyclitol core from a sugar phosphate precursor, followed by a series of tailoring reactions.



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Caption: Proposed biosynthetic pathway for the formation of the **enaminomycin C** core structure.

Conclusion

Enaminomycin C represents an intriguing molecular architecture with potential for further investigation in the field of antibiotic research. This guide has provided a detailed overview of its structure, predicted spectroscopic properties, and a logical framework for its study. The development of a total synthesis or the complete elucidation of its biosynthetic pathway would provide deeper insights into its chemical biology and could pave the way for the generation of novel analogs with improved therapeutic properties.

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